molecular formula C15H10O3 B13586541 (2E)-6-hydroxy-2-(phenylmethylidene)-2,3-dihydro-1-benzofuran-3-one

(2E)-6-hydroxy-2-(phenylmethylidene)-2,3-dihydro-1-benzofuran-3-one

Cat. No.: B13586541
M. Wt: 238.24 g/mol
InChI Key: KDGIFQNPGMXJCY-RIYZIHGNSA-N
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Description

(2E)-6-hydroxy-2-(phenylmethylidene)-2,3-dihydro-1-benzofuran-3-one is a chemical compound known for its unique structure and potential applications in various fields. This compound belongs to the class of benzofurans, which are known for their diverse biological activities and applications in medicinal chemistry.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (2E)-6-hydroxy-2-(phenylmethylidene)-2,3-dihydro-1-benzofuran-3-one typically involves the condensation of 6-hydroxy-2,3-dihydro-1-benzofuran-3-one with benzaldehyde under basic conditions. The reaction is usually carried out in the presence of a base such as sodium hydroxide or potassium hydroxide, and the mixture is refluxed for several hours to ensure complete reaction. The product is then purified by recrystallization or column chromatography.

Industrial Production Methods

Industrial production methods for this compound are not well-documented, but they likely involve similar synthetic routes with optimization for large-scale production. This may include the use of continuous flow reactors and automated purification systems to increase yield and efficiency.

Chemical Reactions Analysis

Types of Reactions

(2E)-6-hydroxy-2-(phenylmethylidene)-2,3-dihydro-1-benzofuran-3-one can undergo various chemical reactions, including:

    Oxidation: The hydroxyl group can be oxidized to form a ketone or aldehyde.

    Reduction: The double bond can be reduced to form a saturated compound.

    Substitution: The hydroxyl group can be substituted with other functional groups such as halogens or alkyl groups.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Common reducing agents include sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4).

    Substitution: Common reagents include halogenating agents like thionyl chloride (SOCl2) and alkylating agents like methyl iodide (CH3I).

Major Products

    Oxidation: Formation of 6-oxo-2-(phenylmethylidene)-2,3-dihydro-1-benzofuran-3-one.

    Reduction: Formation of 6-hydroxy-2-(phenylmethyl)-2,3-dihydro-1-benzofuran-3-one.

    Substitution: Formation of various substituted benzofuran derivatives depending on the reagent used.

Scientific Research Applications

(2E)-6-hydroxy-2-(phenylmethylidene)-2,3-dihydro-1-benzofuran-3-one has several scientific research applications, including:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Investigated for its potential therapeutic effects in treating various diseases.

    Industry: Used in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of (2E)-6-hydroxy-2-(phenylmethylidene)-2,3-dihydro-1-benzofuran-3-one involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes or receptors, thereby modulating their activity. The exact molecular targets and pathways involved are still under investigation, but preliminary studies suggest that it may interact with proteins involved in cell signaling and metabolism.

Comparison with Similar Compounds

Similar Compounds

    6-hydroxy-2,3-dihydro-1-benzofuran-3-one: Lacks the phenylmethylidene group.

    2-(phenylmethylidene)-2,3-dihydro-1-benzofuran-3-one: Lacks the hydroxyl group.

    6-hydroxy-2-(phenylmethyl)-2,3-dihydro-1-benzofuran-3-one: Saturated version of the compound.

Uniqueness

(2E)-6-hydroxy-2-(phenylmethylidene)-2,3-dihydro-1-benzofuran-3-one is unique due to the presence of both the hydroxyl and phenylmethylidene groups, which contribute to its distinct chemical properties and potential biological activities. This combination of functional groups allows for a wide range of chemical modifications and applications in various fields.

Properties

Molecular Formula

C15H10O3

Molecular Weight

238.24 g/mol

IUPAC Name

(2E)-2-benzylidene-6-hydroxy-1-benzofuran-3-one

InChI

InChI=1S/C15H10O3/c16-11-6-7-12-13(9-11)18-14(15(12)17)8-10-4-2-1-3-5-10/h1-9,16H/b14-8+

InChI Key

KDGIFQNPGMXJCY-RIYZIHGNSA-N

Isomeric SMILES

C1=CC=C(C=C1)/C=C/2\C(=O)C3=C(O2)C=C(C=C3)O

Canonical SMILES

C1=CC=C(C=C1)C=C2C(=O)C3=C(O2)C=C(C=C3)O

Origin of Product

United States

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